Furan-3-yl Benzyl Substitution: Structural Differentiation from the Established FBPase-1 Inhibitor Benzoxazole Benzenesulfonamide Series
The target compound bears a furan-3-yl substituent at the para position of the N-benzyl group. In the foundational benzoxazole benzenesulfonamide FBPase-1 inhibitor series reported by Lai et al. (2006), the most potent inhibitor (compound 53) achieved an IC₅₀ of 0.57 μM against human recombinant FBPase-1, with SAR analysis demonstrating that benzyl substitution was critical for potency—removal or truncation of the benzyl group resulted in >50-fold loss of inhibitory activity [1]. The published series explored methyl, methoxy, chloro, trifluoromethyl, and phenyl substitutions on the benzyl ring, but no furan-3-yl or any oxygen-containing heteroaryl substituent was evaluated. The furan-3-yl group introduces a hydrogen-bond acceptor (furan oxygen) and altered π-electron distribution (five-membered heteroaromatic vs. six-membered phenyl) at a position that X-ray crystallography of related inhibitors shows projects toward the solvent-exposed entrance of the allosteric pocket at the FBPase-1 subunit interface [2]. This structural feature is not represented in any published FBPase-1 inhibitor and may modulate both binding kinetics and selectivity relative to the phenyl-substituted reference compounds [3].
| Evidence Dimension | N-Benzyl substituent identity (key FBPase-1 allosteric pocket interaction determinant) |
|---|---|
| Target Compound Data | 4-(furan-3-yl)benzyl group (heteroaromatic, H-bond acceptor O; XLogP3 of the furan fragment approximately 1.3) |
| Comparator Or Baseline | Compound 53 (Lai et al. 2006, FBPase-1 IC₅₀ = 0.57 μM) bears a substituted benzyl group; the most potent analog in the series contains a 2,6-diisopropylphenyl substitution pattern. No heteroaryl-benzyl substituent was evaluated in the published SAR. |
| Quantified Difference | Structural difference only; no quantitative potency data available for the target compound. Reference compound 53: IC₅₀ = 0.57 μM (human recombinant FBPase-1, spectrophotometric coupled-enzyme assay). The pyridine analog (CAS 2034535-46-9) replaces the benzyl-phenyl with pyridin-3-yl; no published IC₅₀ data exist for that analog either. |
| Conditions | Reference data: human recombinant FBPase-1; coupled-enzyme spectrophotometric assay measuring NADPH oxidation at 340 nm; Lai et al. Bioorg Med Chem Lett. 2006. |
Why This Matters
The furan-3-yl benzyl group represents an unexplored substitution pattern in the only validated target class for this scaffold; prospective users requiring an FBPase-1 inhibitor with potentially differentiated binding kinetics or selectivity cannot substitute any published analog.
- [1] Lai C, Gum RJ, Daly M, Fry EH, Hutchins C, Abad-Zapatero C, von Geldern TW. Benzoxazole benzenesulfonamides as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorg Med Chem Lett. 2006 Apr 1;16(7):1807-10. doi: 10.1016/j.bmcl.2006.01.014. PMID: 16446092. View Source
- [2] von Geldern TW, Lai C, Gum RJ, Daly M, Sun C, Fry EH, Abad-Zapatero C. Benzoxazole benzenesulfonamides are novel allosteric inhibitors of fructose-1,6-bisphosphatase with a distinct binding mode. Bioorg Med Chem Lett. 2006 Apr 1;16(7):1811-5. doi: 10.1016/j.bmcl.2006.01.015. View Source
- [3] PDB ID: 2FIE. Structure of human liver FBPase complexed with potent benzoxazole allosteric inhibitors. RCSB Protein Data Bank. Deposited 2005-12-29. Available at: https://www.rcsb.org/structure/2FIE View Source
